molecular formula C23H26N4O9S2 B1197339 (4-Nitrophenyl) 4-methylsulfanyl-2-[[4-methylsulfanyl-1-(4-nitrophenoxy)-1-oxobutan-2-yl]carbamoylamino]butanoate CAS No. 53751-62-5

(4-Nitrophenyl) 4-methylsulfanyl-2-[[4-methylsulfanyl-1-(4-nitrophenoxy)-1-oxobutan-2-yl]carbamoylamino]butanoate

Cat. No.: B1197339
CAS No.: 53751-62-5
M. Wt: 566.6 g/mol
InChI Key: UAMQNDYCCRCTJH-PMACEKPBSA-N
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Description

(4-Nitrophenyl) 4-methylsulfanyl-2-[[4-methylsulfanyl-1-(4-nitrophenoxy)-1-oxobutan-2-yl]carbamoylamino]butanoate, also known as this compound, is a useful research compound. Its molecular formula is C23H26N4O9S2 and its molecular weight is 566.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53751-62-5

Molecular Formula

C23H26N4O9S2

Molecular Weight

566.6 g/mol

IUPAC Name

(4-nitrophenyl) (2S)-4-methylsulfanyl-2-[[(2S)-4-methylsulfanyl-1-(4-nitrophenoxy)-1-oxobutan-2-yl]carbamoylamino]butanoate

InChI

InChI=1S/C23H26N4O9S2/c1-37-13-11-19(21(28)35-17-7-3-15(4-8-17)26(31)32)24-23(30)25-20(12-14-38-2)22(29)36-18-9-5-16(6-10-18)27(33)34/h3-10,19-20H,11-14H2,1-2H3,(H2,24,25,30)/t19-,20-/m0/s1

InChI Key

UAMQNDYCCRCTJH-PMACEKPBSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)N[C@@H](CCSC)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

SMILES

CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)NC(CCSC)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)NC(CCSC)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

carbonylbis(L-methionine 4-nitrophenyl ester)
carbonylbis(L-methionine p-nitrophenylester)

Origin of Product

United States

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